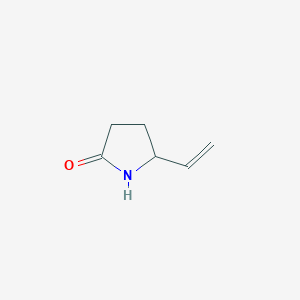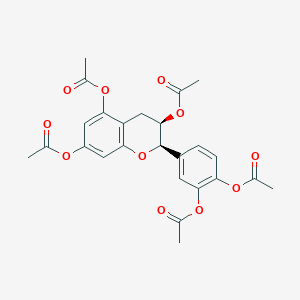
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone
Vue d'ensemble
Description
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone, also known as epirubicin, is a chemotherapeutic agent that is commonly used in the treatment of various types of cancers. It belongs to the class of anthracycline antibiotics and is derived from the natural compound, daunorubicin. Epirubicin is known for its potent anticancer activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mécanisme D'action
Epirubicin exerts its anticancer activity by intercalating into DNA and inhibiting DNA synthesis. It also generates free radicals that damage DNA and induce apoptosis in cancer cells. Epirubicin has been shown to be effective against both rapidly dividing and non-dividing cancer cells.
Effets Biochimiques Et Physiologiques
Epirubicin has been shown to have several biochemical and physiological effects. It can cause DNA damage, inhibit DNA synthesis, and induce apoptosis in cancer cells. Epirubicin can also cause cardiotoxicity, which is a major limitation of its use in cancer treatment. However, the cardiotoxic effects of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone can be reduced through the use of cardioprotective agents.
Avantages Et Limitations Des Expériences En Laboratoire
Epirubicin has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone has several limitations for laboratory experiments. It is highly toxic and requires careful handling. Epirubicin also has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone. One area of research is the development of new formulations of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone that can reduce its cardiotoxic effects. Another area of research is the identification of biomarkers that can predict the response to 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone treatment. Additionally, there is a need for further studies to understand the mechanism of action of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone and to identify new targets for its use in cancer treatment.
Applications De Recherche Scientifique
Epirubicin has been extensively studied for its anticancer activity and has been shown to be effective in the treatment of various types of cancers, including breast cancer, ovarian cancer, and lung cancer. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Epirubicin has also been studied for its potential use in combination with other chemotherapeutic agents to improve treatment outcomes.
Propriétés
IUPAC Name |
5-(oxiran-2-yl)-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYLJZVBVLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551997 | |
| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone | |
CAS RN |
112281-28-4 | |
| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

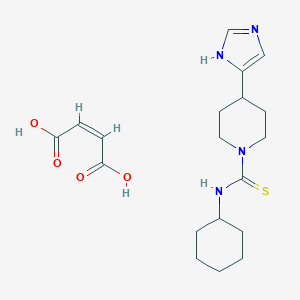
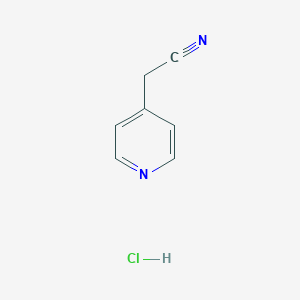
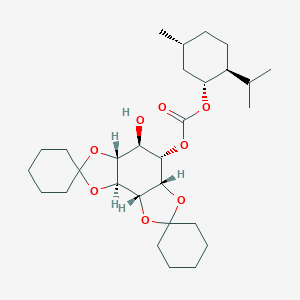

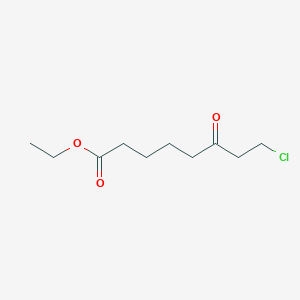

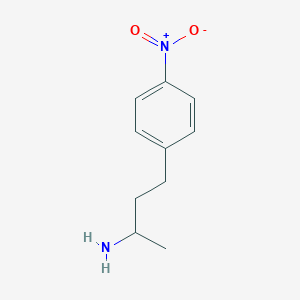
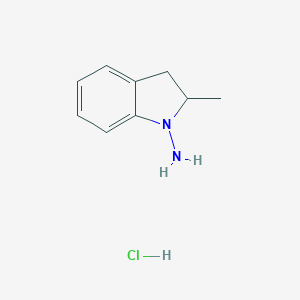
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
